(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid
Overview
Description
(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with a variety of targets, including enzymes like caspases, which play a key role in apoptosis .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other pyrrolopyrazine derivatives, which have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Pyrrolopyrazine derivatives, which share a similar structure, have been found to impact a variety of pathways, leading to their broad spectrum of biological activities .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities, suggesting that this compound could potentially have similar effects .
Biochemical Analysis
Biochemical Properties
(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid plays a significant role in biochemical reactions. It has been identified as a potent inhibitor of caspases-3, an enzyme involved in the execution phase of cell apoptosis . The compound interacts with the active site of caspases-3, inhibiting its activity and thereby preventing the apoptotic process.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. For instance, the inhibition of caspases-3 by this compound leads to reduced apoptosis in cells, which can be beneficial in conditions where cell survival is desired . Moreover, it has been observed to affect cellular metabolism, although the specific metabolic pathways influenced by this compound are still under study .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of caspases-3, inhibiting its enzymatic activity and preventing the cleavage of apoptotic substrates . This inhibition leads to a decrease in apoptosis, promoting cell survival. Additionally, the compound may influence other molecular targets, leading to changes in gene expression and protein activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products and long-term effects on cellular function are still being studied . In vitro studies have shown that the compound maintains its inhibitory activity on caspases-3 over extended periods, suggesting its potential for long-term applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits caspases-3 activity without causing significant toxicity . At higher doses, toxic effects such as reduced locomotor activity and prolonged sedation have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may have different biological activities, contributing to the overall effects of the compound on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with caspases-3 and other biomolecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid typically involves the condensation of pyridine-3,4-dicarboxylic acid with primary amines. This reaction can be facilitated by microwave irradiation, which has been shown to improve yields and reaction times . Another method involves the reaction of malonthioamides and malonamidines with acetylpyruvate in a one-pot multicomponent protocol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, could be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of 1-oxo- or 3-oxopyrrolo[3,4-c]pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as tin dust or triethylsilane.
Nucleophiles: Such as primary amines or alkyl halides.
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,4-c]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry
In chemistry, (1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound has been studied for its potential to inhibit enzymes such as aldose reductase and nicotinamide phosphoribosyltransferase (NAMPT) . These enzymes are targets for the treatment of diseases like diabetes and cancer.
Medicine
In medicine, derivatives of this compound have shown promise as analgesics, hypnotics, and psychotropics . Additionally, some derivatives have demonstrated HIV-1 suppressing properties .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic properties, such as semiconductors for organic electronics .
Comparison with Similar Compounds
Similar Compounds
1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine: This compound is a close analog and can be synthesized through similar methods.
3-oxopyrrolo[3,4-c]pyridine: Another related compound that can be obtained by regioselective reduction.
Uniqueness
What sets (1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid apart is its dual oxo groups, which confer unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-7(13)4-11-8(14)5-1-2-10-3-6(5)9(11)15/h1-3H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYUWQXDKQQQRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)N(C2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182473 | |
Record name | 1,3-Dihydro-1,3-dioxo-2H-pyrrolo[3,4-c]pyridine-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36239-69-7 | |
Record name | 1,3-Dihydro-1,3-dioxo-2H-pyrrolo[3,4-c]pyridine-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36239-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-1,3-dioxo-2H-pyrrolo[3,4-c]pyridine-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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